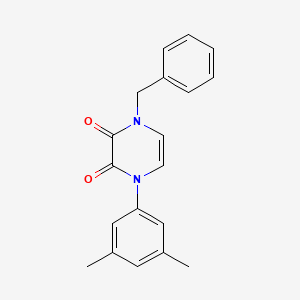
1-benzyl-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name, common names, and any relevant synonyms .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and connectivity of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
1-BDT has been investigated for its potential applications in various scientific fields. For example, it has been studied as a synthetic intermediate for the preparation of other compounds, such as 1-benzyl-4-(3,5-dimethyl-2-hydroxy-1-naphthyl)-1,2,3,4-tetrahydropyrazine-2,3-dione. It has also been studied as a potential pharmacological agent for the treatment of various diseases, such as diabetes, cancer, and inflammation. Additionally, it has been investigated as a biochemical reagent for the detection of glucose and other sugars.
Wirkmechanismus
The mechanism of action of 1-BDT is not yet fully understood. However, it is thought to act as an agonist of the G-protein coupled receptor PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism, inflammation, and cancer. It is also believed to inhibit the activity of the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol.
Biochemical and Physiological Effects
1-BDT has been shown to have a number of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of the enzyme aldose reductase, as well as to stimulate the activity of the enzyme glucose-6-phosphate dehydrogenase. In physiological studies, it has been shown to reduce blood glucose levels in diabetic rats, as well as to reduce inflammation and cancer cell growth in mice.
Advantages and Limitations for Laboratory Experiments
The use of 1-BDT in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a useful tool for synthetic organic chemistry experiments. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is also a relatively expensive compound, making it less suitable for large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-BDT. For example, it could be further studied as a potential pharmacological agent for the treatment of diabetes, cancer, and inflammation. Additionally, it could be studied as a biochemical reagent for the detection of glucose and other sugars. Finally, it could be studied as a potential intermediate for the synthesis of other compounds.
Synthesemethoden
1-BDT can be synthesized from 4-methylbenzylamine and 3,5-dimethylphenylhydrazine by a two-step reaction. First, 4-methylbenzylamine is treated with 3,5-dimethylphenylhydrazine in the presence of a base, such as sodium hydroxide, to form the hydrazone product. This is then treated with a reducing agent, such as sodium cyanoborohydride, to form 1-BDT.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-(3,5-dimethylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-10-15(2)12-17(11-14)21-9-8-20(18(22)19(21)23)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLJVZKNRMUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6518252.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6518256.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6518262.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6518263.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6518281.png)
![1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518288.png)
![1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518293.png)
![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6518297.png)
![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6518303.png)
![N-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518309.png)
![2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B6518312.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518318.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518328.png)
![1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518341.png)